5-Bromo-2-phenoxynicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-phenoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-6-10(12(15)16)11(14-7-8)17-9-4-2-1-3-5-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFBGDDGAQODKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization of the Carboxylic Acid:
The carboxylic acid group is a primary site for modification. Standard coupling reactions can be employed to generate a wide array of amides and esters. For instance, coupling with a diverse set of amines would yield a library of amides, while reaction with various alcohols would produce a corresponding ester library. These derivatives can exhibit altered physicochemical properties, such as solubility and membrane permeability, which are crucial for biological activity.
Table of Potential Carboxylic Acid Derivatives:
| Reagent | Resulting Functional Group | Potential Properties to Modulate |
| Primary/Secondary Amines | Amides | Hydrogen bonding capacity, polarity |
| Alcohols | Esters | Lipophilicity, metabolic stability |
| Amino Acids | Peptidomimetics | Chirality, biological targeting |
Modification Via the Bromine Atom:
The bromine atom on the pyridine (B92270) ring is a versatile handle for introducing further diversity through various cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings are powerful methods to form new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as amino and ether linkages. This approach dramatically expands the chemical space that can be explored around the core scaffold.
Table of Potential Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Bond Formed | Introduced Substituent |
| Suzuki Coupling | Boronic acid/ester | C-C | Alkyl, Aryl, Heteroaryl |
| Stille Coupling | Organostannane | C-C | Alkyl, Aryl, Vinyl |
| Sonogashira Coupling | Terminal alkyne | C-C (alkynyl) | Alkynyl group |
| Buchwald-Hartwig | Amine/Alcohol | C-N / C-O | Amino/Alkoxy group |
Variation of the Phenoxy Group:
The synthesis of such analogues, often in a parallel or combinatorial fashion, allows for the rapid generation of a library of compounds for high-throughput screening. researchgate.netopenaccessjournals.com This systematic exploration of the chemical space around the 5-bromo-2-phenoxynicotinic acid scaffold is a key strategy in the discovery of new bioactive molecules.
Lack of Publicly Available Research Data Precludes an In-Depth Analysis of this compound's Biological Activity
Despite a comprehensive search of scientific literature and databases, no specific research findings on the in vitro biological activity, molecular targets, or binding mechanisms of the chemical compound this compound could be identified. Consequently, the generation of a detailed scientific article as per the requested outline is not possible at this time.
The inquiry sought to produce a thorough review of "this compound" structured around specific mechanistic insights and biological activity investigations. The intended article was to detail in vitro screening methodologies, including enzyme activity modulation, receptor binding profiles, and cellular pathway perturbation analyses. Furthermore, it was to elaborate on the elucidation of its potential molecular targets and the biophysical and biochemical characterization of its interactions.
Extensive searches were conducted to locate primary research articles, reviews, and database entries that specifically discuss this compound in these contexts. However, these searches did not yield any relevant results for this particular compound. While information is available for structurally related molecules, such as other halogenated nicotinic acid derivatives or compounds with a phenoxy moiety, the strict requirement to focus solely on this compound prevents the inclusion of this data.
The absence of published research indicates that the specific biological activities and molecular interactions of this compound may not have been a subject of public-domain scientific investigation or, if they have, the results are not yet disseminated in accessible literature. Scientific inquiry into novel chemical compounds is a vast and ongoing process, and it is not uncommon for specific molecules to remain uncharacterized in the public scientific record.
Therefore, without any foundational research data on its enzymatic, receptor, or cellular effects, or any studies aimed at identifying its molecular targets, it is impossible to construct the scientifically accurate and detailed article that was requested. Further research would need to be conducted and published on this compound to enable the kind of in-depth analysis sought by the user.
Mechanistic Insights and Biological Activity Investigations of 5 Bromo 2 Phenoxynicotinic Acid and Its Analogs
Structure-Activity Relationship (SAR) Studies for Pharmacological Modulators
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in medicinal chemistry for the design and optimization of new therapeutic agents. These studies can be broadly categorized into qualitative and quantitative approaches.
Quantitative and Qualitative SAR Approaches for Biological Potency
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comnih.gov This approach allows for the prediction of the activity of novel compounds based on calculated physicochemical properties and structural features, known as descriptors. nih.govmdpi.com For a QSAR model to be robust and predictive, it requires a dataset of compounds with well-defined biological activities and a diverse range of structural modifications. mdpi.com
While specific QSAR models for 5-Bromo-2-phenoxynicotinic acid are not extensively reported in publicly available literature, the principles of QSAR can be applied to understand the potential impact of its structural features. Key descriptors for a molecule like this compound would include lipophilicity (logP), electronic effects of substituents (Hammett constants), steric parameters (Taft parameters), and topological indices. The bromine atom at the 5-position, for instance, would significantly influence the molecule's lipophilicity and electronic distribution, which in turn could affect its interaction with biological targets.
Qualitative SAR, on the other hand, relies on the analysis of how discrete changes in a molecule's structure affect its biological activity without necessarily deriving a mathematical equation. This is often the initial step in understanding the SAR of a new chemical series. For the 2-phenoxynicotinic acid scaffold, qualitative SAR would involve synthesizing analogs with variations in the substituents on both the pyridine (B92270) and the phenoxy rings and observing the resulting changes in biological response.
Impact of Core Modifications and Peripheral Substituents on Biological Response
The 2-phenoxynicotinic acid core is a key structural motif found in a number of biologically active compounds. Modifications to this core and its peripheral substituents can have a profound impact on the resulting biological activity.
Peripheral Substituents: The nature and position of substituents on both the pyridine and the phenoxy rings are critical determinants of biological activity.
Pyridine Ring Substitution: The presence of a bromine atom at the 5-position of the nicotinic acid ring is a defining feature of the titular compound. Halogen atoms can influence a molecule's activity through various mechanisms, including increasing lipophilicity, which can enhance membrane permeability, and participating in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. The radiosensitizing effect of some brominated compounds, such as 5-bromo-2'-deoxyuridine (B1667946), has been attributed to their ability to undergo dissociative electron attachment, leading to DNA damage in cancer cells. nih.gov
Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring also plays a crucial role in modulating biological activity. For instance, in a series of 2-phenoxynicotinic acid hydrazides, it was found that an unsubstituted phenyl ring or the presence of a methoxy (B1213986) group at the C-4 position of the terminal phenyl ring resulted in moderate to high analgesic and anti-inflammatory activity.
| Compound/Analog | Modification | Observed Biological Effect | Reference |
| 2-Phenoxynicotinic acid hydrazides | Unsubstituted terminal phenyl ring | Moderate to high analgesic and anti-inflammatory activity | |
| 2-Phenoxynicotinic acid hydrazides | C-4 methoxy substituent on terminal phenyl ring | Moderate to high analgesic and anti-inflammatory activity |
Pre-clinical In Vivo Studies in Non-Human Models for Mechanistic Understanding
Application in Animal Modeling Agents for Disease Research (e.g., inflammation, tumor models)
Inflammation Models: Animal models of inflammation are widely used to assess the anti-inflammatory potential of new chemical entities. Common models include carrageenan-induced paw edema, which measures a compound's ability to reduce acute inflammation. nih.gov For example, a study on 2-phenoxynicotinic acid hydrazides demonstrated their anti-inflammatory effects in such models. The activity of these compounds suggests that the 2-phenoxynicotinic acid scaffold is a viable starting point for the development of novel anti-inflammatory agents.
Tumor Models: The application of brominated compounds in cancer research is an active area of investigation. For instance, 5-bromo-2'-deoxyuridine has been studied for its ability to radiosensitize cancer cells, making them more susceptible to radiation therapy. nih.gov While this compound is structurally different from this compound, it highlights the potential utility of bromine substitution in oncology. The evaluation of this compound in preclinical tumor models, such as xenograft models where human tumor cells are implanted into immunocompromised mice, would be a critical step in determining its potential as an anti-cancer agent.
Assessment of Pharmacodynamic Markers and Target Engagement in Model Systems
Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a drug has reached its target and is having a biological effect. nih.gov Assessing these markers is crucial for understanding a drug's mechanism of action and for guiding dose selection in clinical trials. nih.govnih.gov
Target Engagement: A key aspect of PD assessment is confirming target engagement, which is the demonstration that a drug is binding to its intended molecular target in a living system. nih.govnih.gov Various techniques can be employed to measure target engagement, including positron emission tomography (PET) and cellular thermal shift assays (CETSA). nih.gov
For a compound like this compound, identifying the specific molecular target(s) would be the first step. If, for example, its anti-inflammatory effects are mediated through the inhibition of an enzyme like cyclooxygenase (COX), then measuring the levels of prostaglandins (B1171923) (the products of COX activity) in treated animals would serve as a relevant PD marker. Similarly, if the compound is being investigated for its anti-cancer properties, markers of cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3) in tumor tissue could be assessed following treatment.
The establishment of a clear link between the administration of this compound analogs, target engagement, and a measurable pharmacodynamic response in preclinical models is a critical hurdle in the path toward any potential clinical application.
Computational Chemistry and Advanced Spectroscopic Characterization of 5 Bromo 2 Phenoxynicotinic Acid
Quantum Chemical Investigations of Electronic and Molecular Structures
Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, guiding experimental design and interpretation. For 5-Bromo-2-phenoxynicotinic acid, these computational methods are invaluable in elucidating its structural and electronic characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the ground state properties of molecules with a favorable balance between accuracy and computational cost. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of this compound can be determined. These calculations provide precise bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms.
For instance, the planarity of the pyridine (B92270) ring and the orientation of the phenoxy and carboxylic acid groups relative to the ring can be accurately modeled. The presence of the bulky bromine atom and the phenoxy group can induce slight distortions from ideal geometries, which are quantifiable through DFT. These structural parameters are crucial for understanding the molecule's steric and electronic properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.comnumberanalytics.comwikipedia.orgimperial.ac.uk The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the pyridine nitrogen, while the LUMO is likely distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing carboxylic acid and bromine substituents. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distributions.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) for Structural Elucidation
Computational methods, particularly DFT, can be employed to predict the spectroscopic signatures of this compound, which are instrumental in its structural elucidation and can be compared with experimental data for validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a common approach within DFT, can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can aid in the assignment of experimental NMR signals to specific protons and carbon atoms in the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. researchgate.netnih.gov These computed frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to identify characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the carboxylic acid, the C-O-C stretch of the ether linkage, and the C-Br stretch.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions within the aromatic systems.
Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. csfarmacie.cz
For this compound, molecular docking studies could be performed to investigate its potential binding affinity to various biological targets. For example, given its structural similarity to other anti-inflammatory agents, cyclooxygenase (COX) enzymes could be selected as potential targets. The docking simulations would place the molecule into the active site of the enzyme and calculate a binding score, which is an estimate of the binding affinity. The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the receptor. This information is invaluable for understanding the structural basis of its potential biological activity and for designing more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds and to optimize the lead compounds in drug discovery. mdpi.com
A QSAR model for a series of analogs of this compound could be developed by first synthesizing and testing a set of related compounds for a specific biological activity. Then, various molecular descriptors (physicochemical, topological, and electronic) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates these descriptors with the observed biological activity. A statistically significant QSAR model could then be used to predict the activity of other, yet to be synthesized, derivatives of this compound, thereby guiding the synthetic efforts towards more potent compounds.
High-Resolution Spectroscopic Techniques for Structural Confirmation
While computational methods provide valuable predictions, experimental spectroscopic and crystallographic data are essential for the unambiguous confirmation of the molecular structure of this compound.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) experiments could be used to fragment the molecule and analyze the resulting fragment ions, providing further structural information and confirming the connectivity of the different functional groups. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. scienceasia.org If suitable crystals of this compound can be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions in the solid state. researchgate.netresearchgate.net This experimental data can also serve to validate the results obtained from DFT calculations. rsc.org
Future Directions and Emerging Research Avenues for 5 Bromo 2 Phenoxynicotinic Acid
Exploration of Novel Biological Pathways and Therapeutic Areas Based on Mechanistic Insights
Future research into 5-Bromo-2-phenoxynicotinic acid will likely concentrate on uncovering its precise mechanisms of action to identify novel biological pathways and therapeutic applications. The presence of halogen substituents is crucial, as studies on similar halogenated compounds have shown that these atoms can significantly influence molecular recognition in drug-receptor interactions through mechanisms like halogen bonding. For instance, the related compound, 5-Bromo-2-(4-iodophenoxy)nicotinic acid, is noted for its potential in pharmaceutical development for neurological disorders or cancers, suggesting that this compound could be investigated for similar activities. A deeper understanding of how its structure interacts with biological targets could pave the way for its development in new therapeutic areas that are currently unexplored.
Integration into Fragment-Based Drug Discovery (FBDD) or Targeted Protein Degradation (e.g., PROTAC Development)
The molecular structure of this compound makes it a suitable candidate for modern drug discovery platforms.
Fragment-Based Drug Discovery (FBDD): FBDD is a method that screens smaller, less complex molecules, or "fragments," which can serve as efficient starting points for developing more potent and selective drug candidates. Given its relatively low molecular weight, this compound could serve as an initial fragment hit. Through structure-based design, this fragment could be elaborated upon, with medicinal chemists adding functional groups along specific vectors to improve binding affinity and selectivity to a target protein. This approach has successfully led to the development of approved drugs and numerous clinical candidates.
Targeted Protein Degradation (TPD) and PROTACs: Targeted protein degradation is an emerging therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a major class of TPD molecules. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound possesses functional handles—the bromine atom and the carboxylic acid—that are amenable to synthetic modification. These sites could be used to attach a linker and an E3 ligase ligand, thereby converting the molecule into a PROTAC. This would redirect its activity from simple inhibition to inducing the complete degradation of a target protein, a strategy that offers potential advantages in potency and duration of effect.
Development of Advanced Delivery Systems for Enhanced In Vivo Efficacy in Pre-clinical Models
For many small molecules, achieving effective concentrations at the site of action in vivo is a significant challenge. Advanced drug delivery systems can improve the solubility, stability, and biodistribution of therapeutic agents. While specific research on delivery systems for this compound is not yet available, established technologies could be applied. For example, encapsulating the compound within biocompatible nanomicelles, such as those made from block copolymers, has proven effective for delivering other poorly water-soluble drugs. Such nanosized systems can enhance circulation time and potentially improve penetration into target tissues, which would be a critical step in evaluating the compound's efficacy in pre-clinical animal models.
Application as a Chemical Probe for Investigating Complex Biological Systems
A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. The structural characteristics of this compound, including its halogenated rings, make it a candidate for development as a chemical probe. By modifying the core structure—for instance, by introducing reporter tags or reactive groups—researchers could create tools to:
Identify and validate novel drug targets.
Map cellular signaling pathways.
Study the dynamics of protein-protein interactions.
The development of such probes would provide invaluable insights into complex biological processes and could uncover new therapeutic hypotheses.
Addressing Synthetic Challenges for Broad Structural Diversification and Library Generation
A key to fully exploring the therapeutic potential of this compound is the ability to synthesize a wide range of derivatives. Generating a chemical library with diverse structural modifications would allow for a comprehensive investigation of structure-activity relationships (SAR). Key synthetic challenges would involve:
Developing versatile and efficient methods for modifying both the phenoxy and the pyridine (B92270) ring systems.
Introducing a variety of substituents at different positions to probe interactions with target proteins.
Ensuring that synthetic routes are scalable to produce sufficient quantities for biological screening and further studies.
Overcoming these synthetic hurdles is essential for optimizing the compound's potency, selectivity, and pharmacokinetic properties, ultimately enabling the discovery of new lead compounds for drug development.
Data on Research Avenues
| Research Avenue | Key Objective | Potential Impact | Relevant Technologies |
| Novel Pathway Exploration | Identify and validate new biological targets and mechanisms of action. | Uncover new therapeutic indications for the compound. | Mechanistic studies, cellular assays, proteomics. |
| Fragment-Based Drug Discovery | Use the compound as a starting point for developing more potent ligands. | Generation of novel, optimized drug candidates. | X-ray crystallography, NMR spectroscopy, SPR. |
| PROTAC Development | Convert the molecule into a targeted protein degrader. | Create a highly potent therapeutic with a novel mechanism of action. | Synthetic chemistry, biochemical and cellular degradation assays. |
| Advanced Drug Delivery | Improve in vivo bioavailability and target site accumulation. | Enhance therapeutic efficacy in pre-clinical models. | Nanoparticle formulation, micelle encapsulation. |
| Chemical Probe Application | Develop tools for studying biological systems. | Elucidate protein function and discover new drug targets. | Tagging with fluorescent dyes or affinity labels. |
| Synthetic Diversification | Create a library of analogues for SAR studies. | Optimize potency, selectivity, and drug-like properties. | High-throughput synthesis, flow chemistry. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
